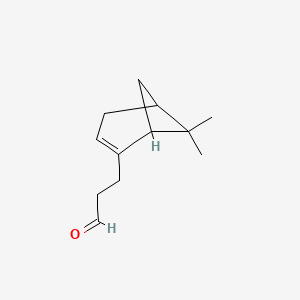
Valine-1-14C
Übersicht
Beschreibung
Valine-1-14C is a radiolabeled form of the amino acid valine, where the carbon-14 isotope is incorporated at the first carbon position. This compound is used extensively in biochemical and physiological research to trace metabolic pathways and study protein synthesis due to its radioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Valine-1-14C typically involves the incorporation of carbon-14 into the valine molecule. One method involves using O-benzyloxycarbonyl-DL-lactic acid and DL-valine benzyl ester, which can produce L-lactyl-L-valine-1-14C in a 90% yield . The process includes steps such as fermentation, purification, filtration, crystallization, drying, and packaging .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and specific activity. The production process is carried out in cGMP-compliant facilities to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Valine-1-14C undergoes various chemical reactions, including:
Oxidation: Valine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to valine.
Substitution: Substitution reactions can replace functional groups on the valine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products:
Oxidation: Produces keto acids.
Reduction: Produces valine from keto acids.
Substitution: Produces various substituted valine derivatives.
Wissenschaftliche Forschungsanwendungen
Valine-1-14C is widely used in scientific research, including:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Traces protein synthesis and amino acid metabolism.
Medicine: Investigates metabolic disorders and the effects of drugs on amino acid metabolism.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Wirkmechanismus
Valine-1-14C exerts its effects by being incorporated into proteins and metabolic pathways. The carbon-14 isotope allows researchers to trace the movement and transformation of valine within biological systems. This helps in understanding the molecular targets and pathways involved in amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
L-Valine-UL-14C hydrochloride: Another radiolabeled form of valine with similar applications.
DL-Valine-1-14C: A racemic mixture of radiolabeled valine.
L-lactyl-L-valine-1-14C: A derivative used in specific biochemical studies.
Uniqueness: Valine-1-14C is unique due to its specific labeling at the first carbon position, making it particularly useful for detailed metabolic studies and tracing specific biochemical pathways .
Eigenschaften
IUPAC Name |
2-amino-2-methyl(114C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOLUPWFVMBKG-YZRHJBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([14C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919582 | |
| Record name | 2-Methyl(1-~14~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917-98-6 | |
| Record name | Valine-1-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl(1-~14~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate](/img/structure/B1614875.png)



![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)





![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)



